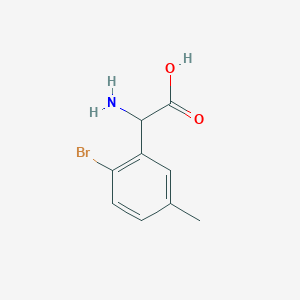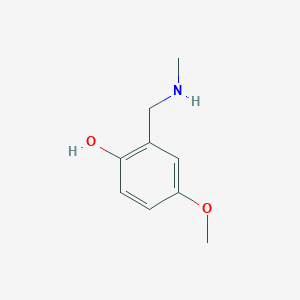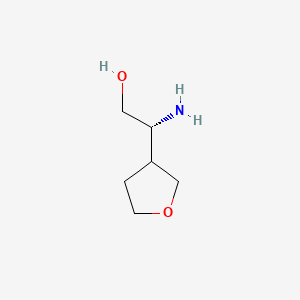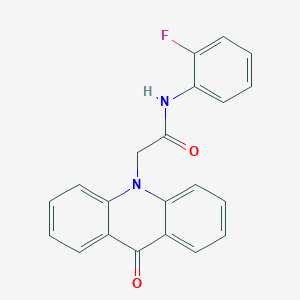
N-(2-fluorophenyl)-2-(9-oxoacridin-10-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide is a synthetic organic compound that belongs to the class of acridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 9,10-dihydroacridin-9-one.
Condensation Reaction: The 2-fluoroaniline is reacted with 9,10-dihydroacridin-9-one under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: It could be explored for its potential therapeutic effects in treating various diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, affecting their function and leading to biological effects. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: A parent compound with a similar structure but lacking the fluorophenyl and acetamide groups.
9,10-Dihydroacridin-9-one: A precursor in the synthesis of the target compound.
N-Phenylacetamide: A simpler analog without the acridine moiety.
Uniqueness
N-(2-fluorophenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide is unique due to the presence of both the fluorophenyl and acridine moieties, which may confer distinct biological and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C21H15FN2O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C21H15FN2O2/c22-16-9-3-4-10-17(16)23-20(25)13-24-18-11-5-1-7-14(18)21(26)15-8-2-6-12-19(15)24/h1-12H,13H2,(H,23,25) |
Clave InChI |
HRGQMQVNCIJPFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


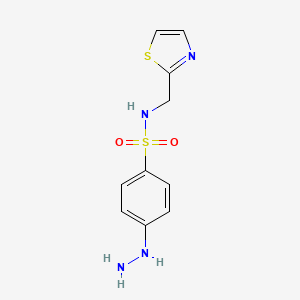
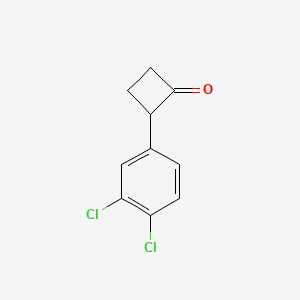
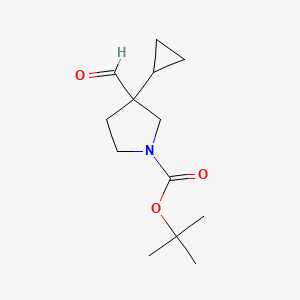
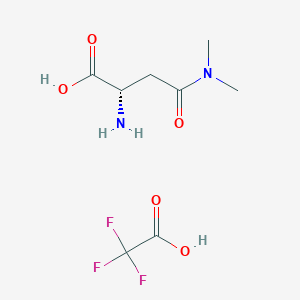

![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
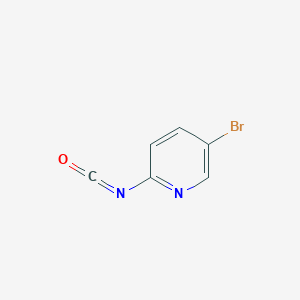
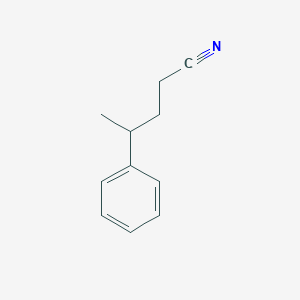
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)
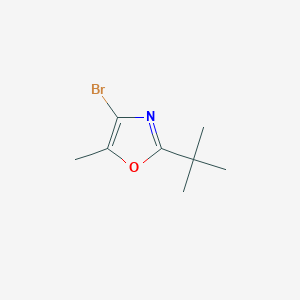
![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)
